molecular formula C12H12N2O B1525479 N-[cyano(cyclopropyl)methyl]benzamide CAS No. 1315368-09-2

N-[cyano(cyclopropyl)methyl]benzamide

Cat. No.: B1525479
CAS No.: 1315368-09-2
M. Wt: 200.24 g/mol
InChI Key: HRRFWVYCMGWODL-UHFFFAOYSA-N
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Description

N-[cyano(cyclopropyl)methyl]benzamide is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol It is characterized by the presence of a cyano group attached to a cyclopropylmethyl moiety, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[cyano(cyclopropyl)methyl]benzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions . For instance, the direct treatment of amines with methyl cyanoacetate at room temperature without solvent can yield the desired cyanoacetamide derivatives. Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, including temperature, solvent, and catalysts, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-[cyano(cyclopropyl)methyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the cyano and amide groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve reagents like potassium permanganate or hydrogen peroxide, while reduction reactions may use reagents such as lithium aluminum hydride or sodium borohydride. Substitution reactions can be carried out using nucleophiles like amines or alcohols under appropriate conditions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the formation of new amide or ester derivatives.

Scientific Research Applications

N-[cyano(cyclopropyl)methyl]benzamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Additionally, this compound can be utilized in the development of new materials or as a reagent in organic synthesis.

Comparison with Similar Compounds

N-[cyano(cyclopropyl)methyl]benzamide can be compared with other similar compounds, such as N-cyanoacetamides and other benzamide derivatives These compounds share structural similarities but may differ in their chemical reactivity, biological activities, and applications

List of Similar Compounds:
  • N-cyanoacetamide
  • N-(benzothiazol-2-yl)-2-cyanoacetamide
  • N-(cyclopropylmethyl)benzamide
  • N-(phenyl)benzamide

Properties

IUPAC Name

N-[cyano(cyclopropyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-8-11(9-6-7-9)14-12(15)10-4-2-1-3-5-10/h1-5,9,11H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRFWVYCMGWODL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C#N)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281818
Record name Benzamide, N-(cyanocyclopropylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315368-09-2
Record name Benzamide, N-(cyanocyclopropylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315368-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-(cyanocyclopropylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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